4-Fluoropyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

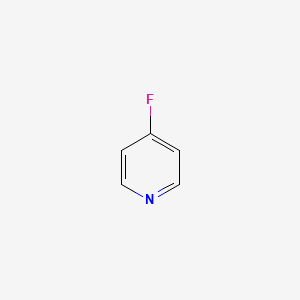

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN/c6-5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYVECQWCUJXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219524 | |

| Record name | 4-Fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-52-0 | |

| Record name | 4-Fluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoropyridine (CAS Number 694-52-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoropyridine, with the Chemical Abstracts Service (CAS) number 694-52-0, is a halogenated heterocyclic organic compound. It is a structural analog of pyridine where a hydrogen atom at the 4-position is substituted with a fluorine atom. This substitution imparts unique physicochemical properties that make this compound a valuable building block and intermediate in the pharmaceutical, agrochemical, and chemical industries.[1] The presence of the highly electronegative fluorine atom can significantly influence the molecule's reactivity, metabolic stability, and binding affinity to biological targets, making it a compound of interest in drug discovery and medicinal chemistry.[2][3] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectral data, synthesis protocols, and available safety and biological information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent, pyridine-like odor.[1] It is soluble in many organic solvents and has limited solubility in water.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C5H4FN | |

| Molecular Weight | 97.09 g/mol | |

| CAS Number | 694-52-0 | |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Pungent, pyridine-like | [1] |

| Boiling Point | 104-105 °C | [2] |

| Density | 1.117 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 22.8 °C | [2] |

| pKa | 4.15 ± 0.10 (Predicted) | [1] |

| Refractive Index | 1.473 | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of available spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The carbon-13 NMR spectrum of this compound shows characteristic shifts and carbon-fluorine coupling constants that are instrumental in its identification.

| Carbon Atom | Chemical Shift (δ, ppm) | ¹JCF (Hz) | Reference(s) |

| C2/C6 | 151.7 | 13.9 | [1][4] |

| C3/C5 | 114.5 | 22.3 | [1][4] |

| C4 | 166.5 | 240.2 | [1][4] |

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The coupling constants between protons and the fluorine atom are particularly informative. A detailed experimental procedure for the synthesis of this compound also reports its ¹H NMR spectrum.[5]

Mass Spectrometry (MS)

The mass spectrum of this compound can be found in various databases, providing evidence of its molecular weight and fragmentation patterns under electron ionization.

Infrared (IR) Spectroscopy

Experimental Protocols

Synthesis of this compound via the Balz-Schiemann Reaction

A common and effective method for the synthesis of this compound is the Balz-Schiemann reaction, starting from 4-aminopyridine.[5]

Materials:

-

4-Aminopyridine

-

42% aqueous solution of tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water bath

-

Round-bottomed, two-necked flask

-

Thermometer

-

Stirring bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottomed, two-necked flask equipped with a thermometer and a stirring bar, dissolve 4-aminopyridine (14.4 g, 153 mmol) in a 42% aqueous solution of HBF₄ by heating to 40 °C.

-

Cool the solution to 5-7 °C using an ice-water bath, which should result in the precipitation of fine crystals of 4-pyridylammonium tetrafluoroborate.

-

Slowly add a solution of sodium nitrite (12.0 g, 174 mmol) to this suspension while maintaining the temperature between 5-9 °C. The addition should take approximately 90 minutes.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm up to 25 °C.

-

Slowly add the reaction mixture to a prepared aqueous solution of NaHCO₃ (30.0 g in 200 mL of water) to neutralize the acid.

-

Extract the aqueous mixture with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.[5]

dot

Caption: Workflow for the synthesis of this compound via the Balz-Schiemann reaction.

Biological Activity and Applications in Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The introduction of a fluorine atom can enhance the metabolic stability and receptor binding affinity of a parent compound.[1]

Role in Medicinal Chemistry

Fluorinated pyridines are a significant class of compounds in drug discovery.[2][3] The fluorine atom can act as a bioisostere for a hydrogen atom, improving pharmacokinetic properties without significantly altering the molecule's shape. While specific signaling pathways directly modulated by this compound are not well-documented in the available literature, its derivatives are being investigated for various therapeutic applications. For instance, fluoropyridine-based compounds have been explored as inhibitors of the factor VIIa/TF complex, which is involved in blood clot formation.[6]

Metabolism and Toxicology

Detailed metabolic and toxicological studies specifically on this compound are limited. However, information on related compounds provides some insight.

Metabolism: The metabolism of the related compound, 3-fluoro-4-aminopyridine, is primarily mediated by the cytochrome P450 enzyme CYP2E1.[7] The main metabolites are hydroxylated and N-oxide derivatives.[7] It is plausible that this compound could also be a substrate for CYP450 enzymes. In vitro studies on 4-aminopyridine, a close analog, showed that it does not significantly inhibit or induce most major CYP450 enzymes, suggesting a low potential for drug-drug interactions via this mechanism.[6][8]

Toxicology: Safety data for this compound indicates that it is harmful if swallowed and irritating to the respiratory system and skin.[2] The hydrochloride salt of this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10] Comprehensive toxicological data, such as acute and chronic toxicity studies, are not readily available for this compound itself.[11] The toxicological profile of the parent compound, pyridine, has been studied more extensively and shows that high doses can be lethal, with the liver being a primary target organ for toxicity.[12][13]

dot

Caption: Logical relationship of this compound's applications.

Conclusion

This compound (CAS 694-52-0) is a key synthetic intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its physicochemical properties, particularly those imparted by the fluorine atom, make it a valuable component in the design of novel molecules with enhanced biological activity and improved metabolic stability. While detailed information on its direct biological effects, metabolism, and toxicology is still emerging, the available data on its synthesis and chemical properties provide a solid foundation for its use in research and development. Further studies are warranted to fully elucidate its biological profile and potential therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uni-saarland.de [uni-saarland.de]

- 6. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 4-フルオロピリジン 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Page loading... [wap.guidechem.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

4-Fluoropyridine: A Core Component in Modern Drug Discovery and Chemical Synthesis

For Immediate Release

December 17, 2025

This technical guide provides an in-depth overview of 4-Fluoropyridine, a critical building block for researchers, scientists, and drug development professionals. The document details its fundamental physicochemical properties, provides comprehensive experimental protocols for its synthesis and application, and illustrates its utility in synthetic workflows.

Core Physicochemical and Pharmacokinetic Data

This compound is a halogenated heterocyclic compound widely utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its chemical formula is C₅H₄FN.[1][2][3] The introduction of a fluorine atom onto the pyridine ring significantly influences the molecule's electronic properties, enhancing its reactivity in certain chemical transformations and often imparting desirable pharmacokinetic characteristics to downstream drug candidates.

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Unit | Source |

| Molecular Formula | C₅H₄FN | [1][2][3] | |

| Molecular Weight | 97.09 | g/mol | [1][2][3] |

| Exact Mass | 97.032777294 | Da | [1] |

| Density | 1.1 ± 0.1 | g/cm³ | [3] |

| Boiling Point | 104-105 | °C | [3] |

| Flash Point | 22.8 ± 19.8 | °C | [3] |

| PSA (Polar Surface Area) | 12.9 | Ų | [1][3] |

| XLogP3 | 0.68 | [3] |

Synthesis of this compound: The Balz-Schiemann Reaction

The synthesis of this compound is commonly achieved through the Balz-Schiemann reaction, which involves the diazotization of 4-aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[2][4] This method, while effective, requires careful control of reaction conditions due to the potential instability of the product in aqueous and acidic environments.[2][4]

Detailed Experimental Protocol:

A detailed experimental procedure for the synthesis of this compound is as follows:

-

Diazotization: In a two-necked round-bottom flask equipped with a thermometer and a stirring bar, a 42% aqueous solution of HBF₄ is charged. 4-Aminopyridine (1.0 equivalent) is added and dissolved by heating to 40°C. The solution is then cooled to 5-7°C in an ice-water bath, at which point fine crystals of 4-pyridylammonium tetrafluoroborate will appear. Sodium nitrite (1.14 equivalents) is added slowly to this suspension, ensuring the reaction temperature is maintained between 5-9°C. The addition should take approximately 90 minutes. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 5-10°C, then allowed to warm to 25°C.[4]

-

Neutralization and Extraction: The reaction mixture is slowly added to a prepared aqueous solution of NaHCO₃. The resulting brown, gummy precipitates are removed by decantation and filtration. The filtrate is then extracted with CH₂Cl₂. The residual suspension containing the brown precipitates is extracted separately with CH₂Cl₂. The organic layers are combined and dried with anhydrous Na₂SO₄.[4]

-

Purification: The solvent is removed by distillation. The crude product is then purified by vacuum transfer to yield pure this compound.[4]

Application in Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is a valuable reagent for introducing the 4-pyridyl group into molecules via nucleophilic aromatic substitution (SNAr). The high electronegativity of the fluorine atom activates the pyridine ring for nucleophilic attack, making fluoride an excellent leaving group. This reactivity allows for the formation of C-N, C-O, and C-S bonds at the 4-position of the pyridine ring under relatively mild conditions.

General Experimental Workflow for SNAr:

The following diagram illustrates a general workflow for a typical SNAr reaction using this compound.

Detailed Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a typical SNAr reaction between this compound and a secondary amine, such as morpholine.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), morpholine (1.2 equivalents), and potassium carbonate (1.5 equivalents). Add a suitable anhydrous solvent, such as acetonitrile or DMF, to achieve a concentration of approximately 0.2-0.3 M.

-

Reaction Execution: Heat the reaction mixture to reflux (e.g., 80°C for acetonitrile) and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired 4-morpholinopyridine.

Role in Drug Discovery: Synthesis of Kinase Inhibitors

The 4-pyridyl moiety is a common feature in many kinase inhibitors, often serving as a key structural element for binding to the target protein. The use of this compound in the synthesis of these inhibitors allows for the efficient introduction of this critical pharmacophore. The general synthetic workflow often involves an initial SNAr reaction with this compound, followed by further chemical modifications to build the final complex inhibitor molecule. The fluorine atom's ability to modulate physicochemical properties can be advantageous in optimizing the drug-like characteristics of the final compound, such as metabolic stability and cell permeability.

References

An In-depth Technical Guide to 4-Fluoropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoropyridine is a halogenated heterocyclic aromatic compound that serves as a vital building block in the synthesis of a wide array of functional molecules. Its unique electronic properties, conferred by the electronegative fluorine atom on the pyridine ring, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols and an exploration of its role in modern chemical synthesis.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic pyridine-like odor.[1] It is moderately volatile and soluble in common organic solvents such as ethanol, acetone, and dichloromethane, while exhibiting limited solubility in water.[1][2]

Data Presentation: Physical and Chemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄FN | [1][3] |

| Molecular Weight | 97.09 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 104-105 °C | [4][5] |

| 114.1 °C at 760 mmHg | [6] | |

| Freezing Point | -40 °C | [2] |

| Density | 1.117 g/cm³ | [3][6] |

| Refractive Index | 1.473 | [4][6] |

| pKa (Predicted) | 4.15 ± 0.10 | [4][6] |

| Solubility | Soluble in ethanol, acetone, dichloromethane; limited solubility in water. | [1][2] |

| CAS Number | 694-52-0 | [1] |

Note: The hydrochloride salt of this compound is a solid with a melting point of 100-102 °C.[7]

Spectroscopic Properties

Data Presentation: Spectroscopic Data Summary

| Spectrum | Peak Assignments and Coupling Constants | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.60 (ddd, J = 8.4, 4.7, 1.5 Hz, 2H, Py-2,6H), 7.04 (ddd, J = 8.8, 4.7, 1.5 Hz, 2H, Py-3,5H) | [2] |

| ¹³C NMR | Data not explicitly detailed in search results but can be obtained experimentally. | [8] |

| Mass Spectrum (GC-MS) | Available through spectral databases. | [1] |

Synthesis and Reactivity

Synthesis: The Balz-Schiemann Reaction

The most common laboratory synthesis of this compound is through the Balz-Schiemann reaction, starting from 4-aminopyridine.[2][9][10] This method involves the diazotization of the amino group with nitrous acid in the presence of fluoroboric acid, followed by thermal decomposition of the resulting diazonium salt.[11][12]

Materials:

-

4-Aminopyridine

-

42% Aqueous Fluoroboric Acid (HBF₄)

-

Sodium Nitrite (NaNO₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Calcium Hydride (CaH₂) or Sodium Sulfate (Na₂SO₄)

-

Ice-water bath

-

Round-bottom flask with a magnetic stirrer and thermometer

Procedure:

-

In a two-necked round-bottom flask, dissolve 14.4 g of 4-aminopyridine in 42% aqueous HBF₄. Gentle warming to 40 °C may be necessary for complete dissolution.[2][9]

-

Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate precipitate.[2][9]

-

Slowly add 12.0 g of sodium nitrite to the suspension while maintaining the internal temperature between 5-9 °C with vigorous stirring. The addition rate should be decreased in the latter half of the addition.[2][9]

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at 5-10 °C.[2]

-

Allow the reaction mixture to warm to room temperature (25 °C).[2]

-

Carefully and slowly add the reaction mixture to a solution of 30.0 g of NaHCO₃ in 200 mL of water to neutralize the acid. Be aware of vigorous CO₂ evolution. Brown, gummy precipitates may form.[2][9]

-

Separate the aqueous layer from the precipitate by decantation.[2]

-

Extract the aqueous layer with dichloromethane (2 x 200 mL).[2]

-

Separately, extract the residual gummy precipitate with dichloromethane (2 x 100 mL).[2]

-

Combine all the organic layers and dry thoroughly with anhydrous CaH₂ or Na₂SO₄.[2]

-

Remove the solvent by distillation.

-

Purify the crude product by fractional distillation to obtain pure this compound.[2]

Caption: Balz-Schiemann reaction for the synthesis of this compound.

Chemical Reactivity: Nucleophilic Aromatic Substitution

The pyridine ring is electron-deficient, and the fluorine atom at the 4-position further activates the ring for nucleophilic aromatic substitution (SₙAr). This makes this compound a versatile substrate for the introduction of various nucleophiles at the C4 position. The reaction proceeds via a Meisenheimer-like intermediate. The attack of a nucleophile is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate through resonance.[13][14]

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental Protocols for Spectroscopic Analysis

¹H NMR Spectroscopy

Objective: To obtain a proton nuclear magnetic resonance spectrum for structural elucidation and purity assessment.

Instrumentation and Materials:

-

NMR Spectrometer (e.g., 400 MHz)

-

NMR tubes (5 mm)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

This compound sample

-

Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)

Procedure:

-

Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.[15]

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integrate the signals and analyze the chemical shifts, splitting patterns, and coupling constants to confirm the structure.

¹³C NMR Spectroscopy

Objective: To obtain a carbon-13 nuclear magnetic resonance spectrum to identify the carbon framework of the molecule.

Instrumentation and Materials:

-

NMR Spectrometer (e.g., 100 MHz)

-

NMR tubes (5 mm)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

This compound sample

Procedure:

-

Prepare a more concentrated solution of this compound (20-50 mg) in 0.5-0.7 mL of CDCl₃.

-

Follow steps 2 and 3 from the ¹H NMR protocol.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans compared to ¹H NMR due to the low natural abundance of ¹³C.[16][17]

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Analyze the chemical shifts of the carbon signals. Note the characteristic C-F coupling constants.

FT-IR Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Instrumentation and Materials:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr plates

-

This compound sample (liquid)

-

Potassium Bromide (KBr) powder (for solid samples or pellets)

-

Mortar and pestle

-

Hydraulic press

Procedure (ATR method for liquids):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.[18]

-

Place a small drop of this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[18]

-

The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Caption: Workflow for FT-IR analysis of liquid this compound using an ATR accessory.

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[19][20] The incorporation of the fluoropyridine moiety can enhance the biological activity and pharmacokinetic properties of a molecule.

Role in Kinase Inhibitors

Many modern kinase inhibitors, used in targeted cancer therapy, incorporate substituted pyridine rings.[21][22] While this compound itself is not a kinase inhibitor, it serves as a scaffold to which other functional groups are added to create potent and selective inhibitors. These inhibitors often target specific signaling pathways that are dysregulated in cancer cells, such as the RAS-RAF-MEK-ERK pathway.[21]

Caption: Representative signaling pathway (MAPK/ERK) targeted by kinase inhibitors derived from scaffolds like this compound.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in nucleophilic aromatic substitution reactions, make it an important intermediate for the preparation of a wide range of functional molecules with applications in medicine and agriculture. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective utilization of this compound in their synthetic endeavors.

References

- 1. This compound | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 694-52-0 [chemicalbook.com]

- 5. 694-52-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound 95 39160-31-1 [sigmaaldrich.com]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. Preparation and stability of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. byjus.com [byjus.com]

- 12. scientificupdate.com [scientificupdate.com]

- 13. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. m.youtube.com [m.youtube.com]

- 15. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nmr.ceitec.cz [nmr.ceitec.cz]

- 17. chem.uiowa.edu [chem.uiowa.edu]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoropyridine. The information presented herein is crucial for the structural elucidation, identification, and characterization of this important heterocyclic compound in various research and development settings, particularly in the fields of medicinal chemistry and materials science. This document summarizes key spectral data, details experimental protocols for data acquisition, and provides visual representations of the spin-spin coupling networks.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are characterized by distinct chemical shifts and coupling constants arising from the interactions between the ¹H, ¹³C, and ¹⁹F nuclei. The data presented here has been compiled from reputable literature sources and spectral databases.

¹H NMR Spectral Data

The proton NMR spectrum of this compound in DMSO-d₆ exhibits two distinct multiplets in the aromatic region, corresponding to the protons at the 2,6- and 3,5-positions. The fluorine atom at the 4-position significantly influences the chemical shifts and coupling patterns of the neighboring protons.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2, H-6 | 8.45 | ddd | ³J(H2,H3) = 4.7 Hz, ⁴J(H2,F) = 8.4 Hz, ⁴J(H2,H6) = 1.5 Hz |

| H-3, H-5 | 7.35 | ddd | ³J(H3,H2) = 4.7 Hz, ³J(H3,F) = 8.8 Hz, ⁵J(H3,H5) = 1.5 Hz |

ddd: doublet of doublet of doublets

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound in DMSO-d₆ shows three distinct signals. The carbon directly attached to the fluorine atom (C-4) experiences a large one-bond C-F coupling, resulting in a doublet. The other carbon atoms also exhibit smaller long-range couplings to the fluorine atom.

Table 2: ¹³C NMR Chemical Shifts and ¹³C-¹⁹F Coupling Constants for this compound in DMSO-d₆

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2, C-6 | 151.5 | d | ²J(C2,F) = 17.5 Hz |

| C-3, C-5 | 110.1 | d | ³J(C3,F) = 4.5 Hz |

| C-4 | 165.8 | d | ¹J(C4,F) = 241.0 Hz |

d: doublet

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis. The following provides a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices.

Sample Preparation

-

Analyte: this compound (high purity)

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this compound.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for both ¹H and ¹³C NMR, setting its chemical shift to 0.00 ppm.

-

NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition

-

Spectrometer: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended for optimal signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 10-12 ppm, centered around 5-6 ppm, is appropriate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Decoupling: Broadband proton decoupling is applied during acquisition to simplify the spectrum to singlets (which are then split by fluorine).

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A spectral width of approximately 200-220 ppm is standard for observing the full range of carbon chemical shifts.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and, for ¹H NMR, integrate the signal areas to determine the relative number of protons.

Visualization of Spin-Spin Coupling Networks

The following diagrams, generated using the DOT language, illustrate the key spin-spin coupling interactions in this compound for both the ¹H and ¹³C nuclei. These visualizations provide a clear and concise representation of the connectivity within the molecule as determined by NMR spectroscopy.

An In-depth Technical Guide to the Spectral Interpretation of 4-Fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Fluoropyridine (CAS No: 694-52-0), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and logical workflows to aid in structural elucidation and quality control.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₅H₄FN.[2] Its structure consists of a pyridine ring substituted with a fluorine atom at the 4-position. This substitution significantly influences the electronic properties of the ring and, consequently, its spectral characteristics.

| Property | Value |

| Molecular Formula | C₅H₄FN |

| Molecular Weight | 97.09 g/mol [2] |

| Monoisotopic Mass | 97.032777294 Da[2] |

| Appearance | Colorless to pale yellow liquid[1] |

| CAS Number | 694-52-0[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural analysis of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the molecular environment.

The ¹H NMR spectrum of this compound is characterized by two distinct sets of signals corresponding to the aromatic protons. The protons ortho to the nitrogen (H-2, H-6) and those meta to the nitrogen (H-3, H-5) are chemically equivalent due to the molecule's symmetry. The fluorine atom at the C-4 position introduces characteristic splitting patterns.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2, H-6 | ~8.2-8.5 | ddd (doublet of doublet of doublets) | J(H,H) ≈ 4.9, J(H,H) ≈ 2.1, J(H,F) ≈ 2.5 |

| H-3, H-5 | ~6.9-7.2 | ddd (doublet of doublet of doublets) | J(H,H) ≈ 8.2, J(H,H) ≈ 4.9, J(H,F) ≈ 8.2 |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a representative compilation from various sources.[3]

The ¹³C NMR spectrum is notable for the large coupling constants observed between the carbon atoms and the directly attached fluorine atom (¹J(C,F)) as well as through two or three bonds (²J(C,F), ³J(C,F)).[4]

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-2, C-6 | ~150 | d (doublet) | ³J(C,F) ≈ 6-7 |

| C-3, C-5 | ~110 | d (doublet) | ²J(C,F) ≈ 15-20 |

| C-4 | ~165 | d (doublet) | ¹J(C,F) ≈ 240-250 |

Note: Data is compiled based on typical values for fluorinated pyridines and may vary with experimental conditions.[5][6][7]

A standard protocol for acquiring high-quality NMR spectra of this compound is outlined below.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8] The choice of solvent can influence chemical shifts.[3]

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[8]

-

¹H NMR Acquisition :

-

Set the spectral width to approximately 12 ppm, centered around 6 ppm.

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the deuterated solvent signal.[8]

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups and vibrational modes of the molecule. The spectrum of this compound is dominated by absorptions from the aromatic ring and the C-F bond.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C/C=N Ring Stretch | 1600 - 1450 | Strong-Medium |

| C-F Stretch | 1250 - 1200 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 800 | Strong |

Note: The C-F stretch is a highly characteristic and strong absorption band useful for identifying fluorinated aromatic compounds.[9]

The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.[9]

-

Instrumentation : Use a commercial FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).[9]

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[10]

-

Sample Application : Place a small drop of liquid this compound directly onto the ATR crystal surface.

-

Data Acquisition :

-

Collect the spectrum over the mid-infrared range (4000 to 400 cm⁻¹).

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is typically sufficient.[9]

-

-

Data Processing : The instrument software performs a Fourier transform on the interferogram and ratios the sample data against the background to generate the final transmittance or absorbance spectrum.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serve as a molecular fingerprint for this compound.

Under electron ionization (EI), this compound will produce a distinct fragmentation pattern.

| m/z | Ion | Description |

| 97 | [C₅H₄FN]⁺ | Molecular Ion (M⁺) |

| 70 | [C₄H₂N]⁺ | Loss of HCN and F |

| 52 | [C₄H₄]⁺ | Fragment from ring cleavage |

Note: The molecular ion peak at m/z 97 is expected to be prominent. The fragmentation pattern is inferred from typical pyridine behavior and the presence of fluorine.[2][11]

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation : Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Method :

-

Column : Use a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).[12]

-

Carrier Gas : Helium at a constant flow rate.

-

Temperature Program : Injector at 250°C. Oven program: start at 50°C, hold for 1 minute, then ramp to 250°C at a rate of 10-20°C/min.[12]

-

-

MS Method :

-

Ionization : Electron Ionization (EI) at 70 eV.[13]

-

Mass Range : Scan from m/z 35 to 200.

-

Source Temperature : Maintain at ~230°C.

-

Visualized Workflows and Logical Relationships

The following diagrams illustrate the workflow for spectral analysis and the logical connections between spectral data and molecular structure.

Caption: General workflow for the comprehensive spectral analysis of this compound.

Caption: Logical relationship between structural features and observed spectral data.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. notes.fluorine1.ru [notes.fluorine1.ru]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. massbank.eu [massbank.eu]

- 12. benchchem.com [benchchem.com]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

GC-MS Analysis of 4-Fluoropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for the identification and quantification of 4-fluoropyridine using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols and data presented herein are compiled from established principles of analytical chemistry and methodologies for similar compounds, offering a practical framework for researchers and professionals in drug development and related fields.

Introduction

This compound is a fluorinated heterocyclic compound of interest in pharmaceutical and agrochemical research due to its unique chemical properties. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized technique for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and sensitive, specific detection. This document outlines a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

A robust GC-MS method is essential for the accurate analysis of this compound. The following protocols are based on established methods for pyridine and fluorinated aromatic compounds and can be adapted and validated for specific laboratory instrumentation and sample matrices.[1][2][3][4][5][6][7]

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results.

Materials:

-

This compound reference standard

-

Methanol (HPLC or GC grade)

-

Dichloromethane (GC grade)

-

Vortex mixer

-

Autosampler vials with inserts

Procedure:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with dichloromethane to achieve the desired concentration range for calibration (e.g., 1 µg/mL to 100 µg/mL).

-

Sample Preparation: For drug substance analysis, dissolve the sample in dichloromethane to a final concentration within the calibration range. For drug product or other matrices, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be required to isolate the this compound from interfering substances.

-

Final Step: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of pyridine and related compounds. These should be optimized for the specific instrument in use.[1][8][9]

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C, then 20 °C/min to 280 °C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Transfer Line Temperature | 280 °C |

| Scan Mode | Full Scan (m/z 40-200) for qualitative analysis and identification |

| SIM/MRM Mode | For quantitative analysis, monitor characteristic ions (e.g., m/z 97, 70, 43) |

Data Presentation and Interpretation

Mass Spectrum and Fragmentation

While a publicly available, detailed mass spectrum for this compound is not readily accessible without subscription to specialized databases, its fragmentation pattern under electron ionization can be predicted based on the fragmentation of pyridine and other fluorinated aromatic compounds. The molecular ion peak (M+) is expected at m/z 97, corresponding to the molecular weight of this compound (C5H4FN).[1][10][11][12][13]

Table 2: Predicted Mass Spectral Data for this compound

| m/z | Predicted Fragment Ion | Relative Abundance |

| 97 | [C5H4FN]+• (Molecular Ion) | High |

| 70 | [C4H2F]+ | Moderate |

| 43 | [C2HFN]+ | Moderate to Low |

Note: This data is predictive and should be confirmed with an experimental mass spectrum from a reference standard.

The fragmentation of the pyridine ring is a key characteristic. The primary fragmentation pathway for pyridine involves the loss of HCN, which is less likely here due to the fluorine substituent. Instead, fragmentation is more likely to involve the loss of HF or cleavage of the pyridine ring.

Caption: Predicted fragmentation pathway of this compound.

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of a characteristic ion of this compound against the concentration of the prepared standard solutions. The use of an internal standard, such as pyridine-d5, is recommended to improve accuracy and precision.[8][14][15]

Table 3: Hypothetical Quantitative Data for this compound Analysis

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 758,900 |

| 100 | 1,520,100 |

Note: This data is for illustrative purposes only.

The concentration of this compound in an unknown sample can be determined from the linear regression equation of the calibration curve.

Workflow and Logical Relationships

The overall workflow for the GC-MS analysis of this compound involves several key stages, from sample preparation to data analysis and reporting.

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive framework for the GC-MS analysis of this compound. The detailed experimental protocols for sample preparation and instrument parameters, along with the predicted fragmentation data, offer a solid starting point for method development and validation. The use of GC-MS provides a robust, sensitive, and specific method for the identification and quantification of this compound, which is essential for its application in research and development within the pharmaceutical and other chemical industries. Adherence to good laboratory practices and thorough method validation are paramount to ensure the generation of high-quality, reliable analytical data.

References

- 1. researchgate.net [researchgate.net]

- 2. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. osha.gov [osha.gov]

- 10. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uni-saarland.de [uni-saarland.de]

- 12. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. tandfonline.com [tandfonline.com]

- 15. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]

Unveiling the Solubility Profile of 4-Fluoropyridine in Organic Solvents: A Technical Guide

For Immediate Release

Core Understanding of 4-Fluoropyridine Solubility

This compound, a fluorinated aromatic nitrogen heterocycle, is a colorless to pale yellow liquid.[1] Its molecular structure, featuring a polar pyridine ring and a hydrophobic fluorine atom, dictates its solubility characteristics. General observations indicate that this compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[1] Conversely, it exhibits limited solubility in water.[1] The parent compound, pyridine, is miscible with a wide array of solvents, including both polar and non-polar ones like water and hexane, which suggests a broad solubility profile for its derivatives.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. The absence of such data highlights a knowledge gap and underscores the importance of the experimental determination of these values for specific research applications. The following sections provide a robust framework for conducting such solubility assessments.

Experimental Protocol for Determining Solubility of a Solid Organic Compound

The following is a generalized, yet detailed, protocol for the experimental determination of the solubility of a solid organic compound, such as a salt or derivative of this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with a hot plate)

-

Calibrated thermometer

-

Syringes and syringe filters (0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Spectrophotometer (if using UV-Vis analysis) or other suitable analytical instrument (e.g., HPLC, GC)

-

The solid compound of interest (e.g., this compound derivative)

-

High-purity organic solvent

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of the solid compound to a vial. The excess is crucial to ensure that the solution becomes saturated.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, depending on the compound and solvent. It is advisable to conduct preliminary experiments to determine the equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed in the constant temperature bath for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent precipitation of the solute upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for non-volatile solutes):

-

Record the mass of the empty volumetric flask.

-

Record the mass of the flask containing the filtered saturated solution.

-

Carefully evaporate the solvent from the flask under reduced pressure (e.g., using a rotary evaporator) or in a fume hood.

-

Once the solvent is completely removed, reweigh the flask containing the dried solute.

-

The mass of the dissolved solid can be calculated by subtracting the mass of the empty flask from the final mass.

-

The mass of the solvent can be determined by subtracting the mass of the dissolved solid from the mass of the saturated solution.

-

Solubility can then be expressed in terms of g/100 g of solvent or other appropriate units.

-

-

Instrumental Analysis (e.g., UV-Vis Spectroscopy):

-

If the compound has a chromophore, a calibration curve can be prepared by dissolving known masses of the compound in the solvent to create a series of standard solutions of known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Take the filtered saturated solution and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in a typical experiment to determine the solubility of a compound.

References

An In-depth Technical Guide to the Safe Handling of 4-Fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 4-Fluoropyridine. The information is intended to support laboratory professionals in the safe use and management of this compound.

Chemical and Physical Properties

This compound (C₅H₄FN) is a colorless to pale yellow liquid with a characteristic pyridine-like odor.[1] It is a halogenated organic compound and a fluorinated aromatic nitrogen heterocycle.[1] This compound is primarily utilized as a versatile intermediate and building block in the synthesis of pharmaceuticals and agrochemicals, where the inclusion of a fluorine atom can enhance metabolic stability and receptor binding affinity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 694-52-0 | --INVALID-LINK-- |

| Molecular Formula | C₅H₄FN | --INVALID-LINK-- |

| Molecular Weight | 97.09 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pyridine-like, pungent | [1] |

| Boiling Point | 104-105 °C | --INVALID-LINK-- |

| Density | 1.117 g/cm³ (Predicted) | --INVALID-LINK-- |

| Flash Point | 13 °C (55.4 °F) | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

| pKa | 4.15 ± 0.10 (Predicted) | [1] |

Safety and Hazard Information

This compound is a hazardous substance and requires careful handling to avoid exposure. It is classified as a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[1] It is irritating to the eyes, skin, and respiratory system.

Table 2: Hazard and Safety Information for this compound

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation. |

| Flammability | Flammable Liquid, Category 2 | H225: Highly flammable liquid and vapor. |

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit should be worn.

-

Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Keep away from heat, sparks, open flames, and other ignition sources. Take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases. Store as a flammable liquid.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: In case of eye contact, immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spills and Disposal

-

Spills: In the event of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound and its containers should be treated as hazardous waste.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via the Balz-Schiemann reaction.

Synthesis of this compound

Materials:

-

4-Aminopyridine

-

48% Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Thermometer

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of the Diazonium Tetrafluoroborate Salt:

-

In a 250 mL three-necked round-bottom flask equipped with a thermometer, a magnetic stir bar, and a dropping funnel, add 4-Amino-2-ethylpyridine (10.0 g, 81.8 mmol).

-

Carefully add 48% aqueous tetrafluoroboric acid (40 mL) to the flask. Stir the mixture until the amine is completely dissolved.

-

Cool the resulting solution to 0-5 °C using an ice-water bath. A fine precipitate of the pyridylammonium tetrafluoroborate salt may form.

-

Prepare a solution of sodium nitrite (6.2 g, 89.9 mmol) in deionized water (15 mL).

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 60-90 minutes, ensuring the internal temperature is maintained between 0-5 °C. Vigorous stirring is essential during this addition.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

-

-

Decomposition and Product Formation:

-

Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Gently heat the mixture to 50-60 °C using a heating mantle. The decomposition of the diazonium salt will be evident by the evolution of nitrogen gas.

-

Maintain this temperature until gas evolution ceases (typically 1-2 hours).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully neutralize the reaction mixture by adding it to a saturated solution of sodium bicarbonate.

-

Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound via the Balz-Schiemann reaction.

Biological Signaling Pathways

Extensive literature searches did not yield specific information on the direct interaction of this compound with biological signaling pathways. As a reactive chemical intermediate, its primary role is in the synthesis of more complex, biologically active molecules. The biological effects of those resulting molecules are diverse and depend on their final structure.

Safe Handling and Emergency Response Workflow

The following diagram outlines the logical workflow for the safe handling of this compound and the appropriate emergency response procedures.

Caption: Workflow for safe handling and emergency response for this compound.

References

An In-depth Technical Guide to the Comparative Stability of 4-Fluoropyridine Hydrochloride and its Freebase Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability profiles of 4-fluoropyridine hydrochloride and its corresponding freebase. The information herein is intended to assist researchers, chemists, and formulation scientists in making informed decisions regarding the handling, storage, and application of these two forms of this compound, a key building block in the synthesis of pharmaceuticals and agrochemicals.

Executive Summary

This compound is a valuable synthetic intermediate, but its inherent reactivity necessitates a thorough understanding of its stability. This guide establishes that This compound hydrochloride offers significantly enhanced stability compared to the this compound freebase . The freebase is particularly susceptible to acid-catalyzed degradation, leading to polymerization and the formation of impurities. The hydrochloride salt, by protecting the basic nitrogen atom of the pyridine ring, mitigates this primary degradation pathway, resulting in a more robust and reliable material for research and development. This document details the underlying chemical principles, presents illustrative stability data under various stress conditions, and provides standardized protocols for stability assessment.

Chemical Structures and Properties

-

This compound Freebase: A colorless liquid, the freebase possesses a nucleophilic nitrogen atom within the pyridine ring, making it susceptible to protonation and subsequent reactions.

-

This compound Hydrochloride: A white to off-white crystalline solid, this salt is formed by the reaction of the freebase with hydrochloric acid.[1] The protonation of the pyridine nitrogen significantly alters the compound's physical and chemical properties, leading to increased stability.

Core Stability Comparison: Hydrochloride Salt vs. Freebase

The primary determinant of the stability difference lies in the basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen in the freebase can act as a catalyst for or participate in degradation reactions. Conversion to the hydrochloride salt effectively sequesters this lone pair, thereby enhancing the molecule's stability.

Intrinsic Stability

The this compound freebase is known to be inherently unstable, particularly in the presence of acid, which can catalyze its transformation into N-(4-pyridyl)-4-pyridone or promote polymerization.[2] Historical attempts to synthesize and isolate the freebase have been hampered by its tendency to spontaneously polymerize. The hydrochloride salt form is generally more stable and easier to handle.[1]

Hygroscopicity

This compound hydrochloride is described as hygroscopic, meaning it can absorb moisture from the atmosphere.[3] This property necessitates storage in a dry, inert atmosphere to prevent physical changes and potential chemical degradation facilitated by the presence of water. While the freebase is a liquid and not typically characterized in terms of hygroscopicity, uncontrolled exposure to moisture can also introduce impurities.

Forced Degradation Studies: An Illustrative Comparison

Forced degradation studies are essential for evaluating the intrinsic stability of a compound by subjecting it to stress conditions more severe than accelerated stability testing.[4] The following sections present hypothetical, yet chemically plausible, quantitative data to illustrate the expected differences in stability between this compound hydrochloride and its freebase.

Hydrolytic Stability (Effect of pH)

Hydrolytic degradation was assessed by exposing solutions of each compound to acidic, neutral, and basic conditions over a 7-day period at 50°C.

Table 1: Illustrative Hydrolytic Degradation Data (% Degradation)

| Condition (7 days @ 50°C) | This compound Freebase | This compound Hydrochloride | Expected Major Degradant |

| 0.1 M HCl (pH 1) | > 50% (rapid polymerization) | < 2% | N-(4-pyridyl)-4-pyridone, Polymer |

| pH 7.0 Buffer | ~ 5% | < 1% | Minor hydrolysis products |

| 0.1 M NaOH (pH 13) | ~ 10% | ~ 8% | Ring-opened products |

Note: This data is illustrative and intended for comparative purposes.

Oxidative Stability

Oxidative stability was evaluated using hydrogen peroxide as the oxidizing agent.

Table 2: Illustrative Oxidative Degradation Data (% Degradation)

| Condition (24h @ RT) | This compound Freebase | This compound Hydrochloride | Expected Major Degradant |

| 3% H₂O₂ | ~ 15% | ~ 5% | N-oxides, ring-opened products |

Note: This data is illustrative and intended for comparative purposes.

Thermal Stability

Solid-state thermal stability was assessed by exposing the compounds to elevated temperatures.

Table 3: Illustrative Thermal Degradation Data (% Degradation, Solid State)

| Condition (14 days) | This compound Freebase (as liquid) | This compound Hydrochloride |

| 60°C | ~ 8% (discoloration observed) | < 2% |

| 80°C | > 20% (significant discoloration) | ~ 4% |

Note: This data is illustrative and intended for comparative purposes.

Photostability

Photostability was evaluated by exposing the compounds to a combination of UV and visible light.

Table 4: Illustrative Photodegradation Data (% Degradation)

| Condition (ICH Q1B) | This compound Freebase | This compound Hydrochloride |

| Solid State | ~ 12% | ~ 3% |

| Solution (in Methanol) | ~ 25% | ~ 8% |

Note: This data is illustrative and intended for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the stability assessment of this compound and its hydrochloride salt.

Protocol for Forced Hydrolytic Degradation

-

Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of this compound freebase and this compound hydrochloride in acetonitrile.

-

Stress Conditions:

-

Acidic: Dilute 1 mL of stock solution with 9 mL of 0.1 M HCl.

-

Neutral: Dilute 1 mL of stock solution with 9 mL of purified water (pH adjusted to 7.0).

-

Basic: Dilute 1 mL of stock solution with 9 mL of 0.1 M NaOH.

-

-

Incubation: Seal the vials and place them in a thermostatically controlled oven at 50°C.

-

Time Points: Withdraw aliquots at 0, 24, 48, 72, and 168 hours (7 days).

-

Sample Preparation for Analysis: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis with the mobile phase.

-

Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 5.4).

Protocol for Hygroscopicity Assessment

-

Sample Preparation: Place approximately 100 mg of this compound hydrochloride, accurately weighed, in a tared weighing bottle.

-

Exposure: Store the open weighing bottle in a humidity chamber maintained at 25°C and 80% relative humidity (RH).

-

Weight Measurement: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), remove the weighing bottle, cap it, and re-weigh it.

-

Calculation: Calculate the percentage of weight gain at each time point.

-

Classification: Classify the hygroscopicity based on the percentage of weight gain (e.g., slightly hygroscopic, hygroscopic, very hygroscopic).

Protocol for Conversion of this compound Hydrochloride to Freebase

-

Dissolution: Dissolve this compound hydrochloride in a minimal amount of water.

-

Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), with stirring until the effervescence ceases and the pH is > 8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Drying: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the this compound freebase as an oil. Note: The isolated freebase should be used immediately due to its instability.

Protocol for Stability-Indicating HPLC Method

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM ammonium formate buffer, pH 3.7) and an organic phase (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent), a reference standard solution of the parent compound, and the stressed samples.

-

Record the chromatograms and integrate the peak areas.

-

Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

-

Visualizations

Logical Workflow for Handling and Storage

References

- 1. CAS 39160-31-1: this compound hydrochloride [cymitquimica.com]

- 2. Preparation and stability of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. This compound Hydrochloride | 39160-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Key Building Block: A Technical Guide to the Discovery and First Synthesis of 4-Fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed exploration of the discovery and seminal synthesis of 4-fluoropyridine, a pivotal fluorinated heterocycle in modern medicinal chemistry and drug development. We delve into the historical context of its first successful synthesis, present detailed experimental protocols for its preparation via the Balz-Schiemann reaction, and offer a comprehensive summary of its physicochemical and spectroscopic properties.

Introduction: The Significance of Fluorine in Pyridine Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the realm of pharmaceuticals and agrochemicals, the strategic incorporation of fluorine atoms is a widely employed strategy to enhance metabolic stability, improve receptor binding affinity, and modulate bioavailability. This compound has emerged as a valuable building block in this context, serving as a key intermediate in the synthesis of a diverse array of bioactive compounds.[1] Its journey from a challenging synthetic target to a commercially available reagent is a testament to the advancements in organofluorine chemistry.

The First Successful Synthesis: A Historical Perspective

The mid-20th century witnessed a burgeoning interest in the synthesis of fluorinated heterocyclic compounds. However, the preparation of this compound proved to be a formidable challenge primarily due to its inherent instability. Early attempts to synthesize this compound were met with limited success.

The first documented successful synthesis of this compound was achieved in 1958 by J. P. Wibaut and W. J. Holmes-Kamminga.[2] They employed a modification of the Balz-Schiemann reaction, a well-established method for the preparation of aryl fluorides from diazonium salts. Their approach involved the in-situ generation and subsequent decomposition of 4-pyridyl diazonium fluoride from the readily available precursor, 4-aminopyridine.[2]